Octane, 2-(1,1-dimethylethoxy)-

Description

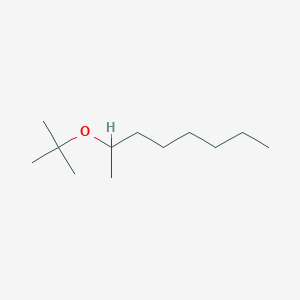

Structure

2D Structure

3D Structure

Properties

CAS No. |

844640-20-6 |

|---|---|

Molecular Formula |

C12H26O |

Molecular Weight |

186.33 g/mol |

IUPAC Name |

2-[(2-methylpropan-2-yl)oxy]octane |

InChI |

InChI=1S/C12H26O/c1-6-7-8-9-10-11(2)13-12(3,4)5/h11H,6-10H2,1-5H3 |

InChI Key |

RPDXBCHKWMUFMB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(C)OC(C)(C)C |

Origin of Product |

United States |

Synthetic Methodologies for 2 1,1 Dimethylethoxy Octane and Analogous Tert Butyl Ethers

Etherification Strategies

Direct formation of the ether linkage is the most straightforward conceptual approach. However, the steric demands of the 1,1-dimethylethoxy (tert-butoxy) group often render classical methods inefficient, necessitating modified or alternative strategies.

The Williamson ether synthesis is a cornerstone of ether formation, typically involving the S(_N)2 reaction of an alkoxide with a primary alkyl halide. byjus.comwikipedia.org However, its application to the synthesis of sterically hindered ethers like 2-(1,1-dimethylethoxy)octane is severely limited. The reaction mechanism involves a backside attack by the nucleophile, which is sterically hindered in the case of tertiary alkoxides or secondary alkyl halides. wikipedia.org

Two theoretical pathways for synthesizing 2-(1,1-dimethylethoxy)octane via this method highlight its limitations:

Route A: Reacting sodium tert-butoxide (a bulky nucleophile and a strong base) with 2-bromooctane (B146060) (a secondary alkyl halide).

Route B: Reacting sodium 2-octoxide with tert-butyl bromide (a tertiary alkyl halide).

In both scenarios, the E2 elimination reaction is highly favored over the desired S(_N)2 substitution. masterorganicchemistry.comquora.com The bulky tert-butoxide in Route A preferentially acts as a base, abstracting a proton from the octane (B31449) chain to yield a mixture of octene isomers. quora.com In Route B, the tertiary alkyl halide readily undergoes elimination when treated with the alkoxide base. masterorganicchemistry.comquora.com

| Route | Alkoxide | Alkyl Halide | Reaction Type Favored | Major Product(s) |

|---|---|---|---|---|

| A | Sodium tert-butoxide | 2-Bromooctane (Secondary) | E2 Elimination | Oct-1-ene, Oct-2-ene |

| B | Sodium 2-octoxide | tert-Butyl bromide (Tertiary) | E2 Elimination | Isobutylene (B52900) |

To circumvent these issues, modifications such as the use of phase-transfer catalysts (e.g., tetrabutylammonium (B224687) bromide) can be employed to enhance the solubility and reactivity of the nucleophile under milder conditions, which may slightly improve the yield of the ether product, though elimination often remains a significant competing pathway. wikipedia.org

A more effective method for preparing tert-butyl ethers involves the acid-catalyzed addition of an alcohol to an alkene. chemistrysteps.com This approach leverages the formation of a stable carbocation intermediate. For the synthesis of 2-(1,1-dimethylethoxy)octane, two primary variations exist:

Reaction of 2-Octanol (B43104) with Isobutylene: In the presence of a strong acid catalyst (e.g., sulfuric acid), isobutylene is protonated to form the highly stable tert-butyl cation. This cation is then attacked by the nucleophilic oxygen of 2-octanol. A final deprotonation step yields the target ether. This is generally the preferred method for creating alkyl tert-butyl ethers.

Reaction of tert-Butanol (B103910) with an Octene Isomer (e.g., Oct-1-ene): Protonation of oct-1-ene by a strong acid generates a secondary carbocation at the C2 position, in accordance with Markovnikov's rule. chemistrysteps.com This carbocation is then trapped by tert-butanol. However, this method carries the risk of carbocation rearrangements, which could lead to a mixture of isomeric ether products. chemistrysteps.commasterorganicchemistry.com

To avoid the potential for rearrangement and the harsh conditions of strong acids, alkoxymercuration-demercuration can be used. masterorganicchemistry.com Reacting an alkene with an alcohol in the presence of a mercury salt like mercury(II) acetate (B1210297) [Hg(OAc)(_2)] forms a stable mercurinium ion intermediate, which is then attacked by the alcohol. Subsequent reduction with sodium borohydride (B1222165) (NaBH(_4)) replaces the mercury with hydrogen, yielding the ether without carbocation rearrangement. chemistrysteps.com

Modern organic synthesis has seen the rise of transition metal-catalyzed cross-coupling reactions for forming challenging bonds, including C-O bonds in sterically hindered ethers. researchgate.net Palladium- and copper-based catalytic systems are particularly noteworthy. researchgate.net

For instance, Buchwald-Hartwig amination chemistry has been adapted for etherification. These reactions typically involve a palladium catalyst, a specialized phosphine (B1218219) ligand (e.g., a biarylphosphine), and a base to couple an alcohol with an aryl or vinyl halide. organic-chemistry.org While primarily developed for aryl ethers, related systems can be applied to the formation of alkyl ethers under specific conditions. These methods can offer high yields under milder conditions than classical approaches. The catalyst system facilitates the coupling of an alkoxide with an alkyl halide through a cycle of oxidative addition and reductive elimination. google.com

| Metal Catalyst | Ligand | Base | Substrates | General Conditions |

|---|---|---|---|---|

| Pd(OAc)(_2) | Dialkylphosphinobiphenyl | NaO-t-Bu | Aryl Bromide + tert-Butanol | Toluene, Heat |

| CuI | Phenanthroline | Cs(_2)CO(_3) | Aryl Iodide + Alcohol | Solvent, Heat |

Derivatization Approaches Employing the 1,1-Dimethylethoxy Moiety

The 1,1-dimethylethoxy group is not only a component of ether molecules but also the structural foundation of the tert-butoxycarbonyl (Boc) group, one of the most important protecting groups in organic synthesis.

In multi-step organic synthesis, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with a reaction occurring elsewhere in the molecule. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines. wikipedia.org

The Boc group is typically introduced by reacting an amine with di-tert-butyl dicarbonate (B1257347) (Boc(_2)O) in the presence of a base. studysmarter.co.ukquora.com This forms a carbamate (B1207046) linkage that is stable to a wide range of reaction conditions, including basic, nucleophilic, and reductive environments.

The key feature of the Boc group is its facile removal under mild acidic conditions. wikipedia.orgmasterorganicchemistry.com Treatment with an acid such as trifluoroacetic acid (TFA) causes the carbamate to decompose into the free amine, carbon dioxide, and isobutylene, which are all volatile and easily removed. quora.com This acid lability stems from the stability of the intermediate tert-butyl cation. This strategy of protection and deprotection is fundamental to automated solid-phase peptide synthesis, where amino acids are sequentially added to a growing peptide chain. masterorganicchemistry.com

| Process | Common Reagents | Typical Solvent | Result |

|---|---|---|---|

| Protection (Installation) | Di-tert-butyl dicarbonate (Boc(_2)O), Base (e.g., DMAP, NaOH) | Dichloromethane (DCM), Acetonitrile, or Water | Amine is converted to a Boc-protected carbamate |

| Deprotection (Removal) | Trifluoroacetic acid (TFA) or HCl | Dichloromethane (DCM) or Methanol (B129727) | Boc group is removed, regenerating the free amine |

The C2 position of the octane chain in 2-(1,1-dimethylethoxy)octane is a chiral center. Therefore, the compound can exist as two enantiomers, (R)- and (S)-2-(1,1-dimethylethoxy)octane. The synthesis of a single enantiomer requires a stereoselective approach.

Several strategies can be employed to achieve this:

Use of a Chiral Starting Material: The most direct method is to begin with an enantiomerically pure precursor. For example, using commercially available (R)-2-octanol or (S)-2-octanol in an acid-catalyzed reaction with isobutylene would yield the corresponding (R) or (S) ether, as the reaction does not affect the stereocenter.

Asymmetric Catalysis: An achiral precursor, such as oct-1-ene, could be functionalized using a chiral catalyst that directs the formation of one enantiomer preferentially. For instance, asymmetric hydroalkoxylation reactions, though challenging, can achieve this.

Enzymatic Resolution: A racemic mixture of a precursor, such as (±)-2-octanol, can be resolved using enzymes. For example, a lipase (B570770) could selectively acylate one enantiomer, allowing the unreacted enantiomeric alcohol to be separated and then converted to the desired ether.

These methods are crucial in the synthesis of pharmaceuticals and other biologically active molecules where a specific stereoisomer is often responsible for the desired activity. rsc.orgresearchgate.net The development of stereoselective routes allows for the precise construction of complex three-dimensional molecular architectures. mdpi.com

Advanced Synthetic Routes and Methodological Innovations

The synthesis of tert-butyl ethers, including 2-(1,1-dimethylethoxy)octane, has evolved significantly beyond traditional methods. While the Williamson ether synthesis is a cornerstone of ether formation, its application to sterically hindered ethers is limited. The reaction of a secondary alkoxide like 2-octoxide with a tertiary halide such as tert-butyl bromide would result primarily in elimination products. Conversely, using a bulky nucleophile like potassium tert-butoxide with a secondary halide like 2-bromooctane also favors elimination. These limitations have driven the development of advanced synthetic routes characterized by higher yields, milder reaction conditions, and greater functional group tolerance.

Innovations in this field largely center on the development of novel catalytic systems that facilitate the tert-butylation of alcohols. These methods often utilize a tert-butyl source like di-tert-butyl dicarbonate (Boc₂O), tert-butyl acetate, or tert-butyl bromide under the influence of a catalyst.

One significant advancement involves the use of bis(trifluoromethanesulfonyl)imide (Tf₂NH) as a highly effective catalyst. In the presence of catalytic amounts of Tf₂NH, various alcohols can be converted into their corresponding tert-butyl ethers in high yields using tert-butyl acetate as both the tert-butylating agent and the solvent. thieme-connect.comorganic-chemistry.org This method is notable for its speed and efficiency compared to conventional protocols. thieme-connect.com

Another approach employs metal salts as catalysts. For instance, magnesium perchlorate (B79767) (Mg(ClO₄)₂) has been shown to be a mild and effective catalyst for the protection of alcohols as tert-butyl ethers using di-tert-butyl dicarbonate. organic-chemistry.org This system demonstrates broad applicability for the tert-butylation of various alcohols. organic-chemistry.org Furthermore, erbium(III) triflate (Er(OTf)₃) has been utilized as a recyclable, eco-compatible catalyst for the formation of tert-butyl ethers from alcohols and phenols under solvent-free conditions at room temperature. organic-chemistry.org

The development of reusable, heterogeneous catalysts represents another key innovation, aligning with the principles of green chemistry. Basic lead carbonate has been reported as an efficient and reusable catalyst for the synthesis of tert-butyl ethers from a range of alcohols and phenols using tert-butyl bromide. researchgate.netsci-hub.se This solvent-free method allows for easy recovery and reuse of the catalyst without a significant loss of activity. researchgate.netsci-hub.se

The following tables summarize research findings for some of these advanced synthetic methodologies.

| Alcohol Substrate | Catalyst System | Tert-Butyl Source | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| Primary Alcohols | Mg(ClO₄)₂ | Boc₂O | CH₂Cl₂, rt | High | organic-chemistry.org |

| Secondary Alcohols | Mg(ClO₄)₂ | Boc₂O | CH₂Cl₂, rt | High | organic-chemistry.org |

| Phenols | Er(OTf)₃ | Not Specified | Solvent-free, rt | Good-Excellent | organic-chemistry.org |

| Various Alcohols | Er(OTf)₃ | Not Specified | Solvent-free, rt | Good-Excellent | organic-chemistry.org |

| Substrate | Tert-Butyl Source | Conditions | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Benzyl alcohol | tert-Butyl bromide | 40°C, Solvent-free | 1.0 | 92 | sci-hub.se |

| 1-Octanol | tert-Butyl bromide | 40°C, Solvent-free | 1.5 | 90 | sci-hub.se |

| Cyclohexanol | tert-Butyl bromide | 40°C, Solvent-free | 1.75 | 88 | sci-hub.se |

| Phenol | tert-Butyl bromide | 40°C, Solvent-free | 1.25 | 90 | sci-hub.se |

| 4-Chlorophenol | tert-Butyl bromide | 40°C, Solvent-free | 1.0 | 94 | sci-hub.se |

These methodological innovations provide efficient, mild, and often more environmentally friendly alternatives to classical methods for the synthesis of 2-(1,1-dimethylethoxy)octane and other analogous tert-butyl ethers, overcoming the challenges posed by steric hindrance and competing side reactions.

Environmental Fate and Abiotic Degradation Pathways of 2 1,1 Dimethylethoxy Octane

Abiotic Transformation Mechanisms in Environmental Compartments

The abiotic degradation of 2-(1,1-dimethylethoxy)octane is expected to proceed through several key transformation pathways, including photo-oxidative degradation in the atmosphere, and to a lesser extent, hydrolysis in aqueous environments and potential reductive pathways in anoxic conditions.

In the atmosphere, the primary degradation pathway for volatile organic compounds like 2-(1,1-dimethylethoxy)octane is through photo-oxidative reactions initiated by hydroxyl (•OH) radicals. rsc.orgbohrium.comacs.orgacs.org The reaction of •OH radicals with ethers typically involves the abstraction of a hydrogen atom from a carbon atom adjacent to the ether oxygen. nih.govrsc.org For 2-(1,1-dimethylethoxy)octane, this would likely occur at the secondary carbon of the octyl chain (C2) or from the methyl groups of the tert-butyl group.

The initial hydrogen abstraction leads to the formation of an alkyl radical, which then rapidly reacts with molecular oxygen (O₂) to form a peroxy radical (ROO•). Subsequent reactions of this peroxy radical can lead to the formation of various degradation products. rsc.org The atmospheric half-life of similar fuel oxygenates ranges from about 1 to 14 days, suggesting that 2-(1,1-dimethylethoxy)octane would also be subject to relatively slow degradation in the atmosphere. iaea.org

Table 1: Postulated Initial Reactions in the Atmospheric Oxidation of 2-(1,1-dimethylethoxy)octane

| Reactant | Radical | Initial Reaction |

| 2-(1,1-dimethylethoxy)octane | •OH | Hydrogen abstraction from the octyl chain |

| 2-(1,1-dimethylethoxy)octane | •OH | Hydrogen abstraction from a tert-butyl methyl group |

This table is based on established mechanisms for similar ether compounds due to the absence of specific data for 2-(1,1-dimethylethoxy)octane.

Ethers are generally characterized by their high resistance to hydrolysis under neutral pH conditions due to the strength of the carbon-oxygen bond. nih.govstackexchange.comwikipedia.org Therefore, in typical environmental aqueous compartments such as groundwater and surface water, the hydrolytic degradation of 2-(1,1-dimethylethoxy)octane is expected to be a very slow process. nih.govvedantu.com

Acid-catalyzed cleavage of ethers can occur, but this typically requires strong acidic conditions that are not common in most natural water bodies. wikipedia.orgresearchgate.netlibretexts.org The mechanism involves the protonation of the ether oxygen, followed by a nucleophilic attack by a water molecule, leading to the formation of an alcohol and another alcohol or an alkyl halide if hydrohalic acids are present. libretexts.orgdoubtnut.com Given that 2-(1,1-dimethylethoxy)octane is a tertiary ether, if cleavage were to occur under acidic conditions, it would likely proceed through an SN1 mechanism involving the formation of a stable tert-butyl carbocation. libretexts.org However, the environmental relevance of this pathway is considered to be low.

Identification of Abiotic Transformation Products

Based on the predicted degradation pathways for similar ethers like MTBE and ETBE, a number of abiotic transformation products can be postulated for 2-(1,1-dimethylethoxy)octane. nih.govtandfonline.comnih.gov

Photo-oxidative degradation in the atmosphere is likely to yield a variety of oxygenated products. The initial formation of a peroxy radical can lead to the formation of hydroperoxides, and subsequent reactions can result in the cleavage of the ether bond. For instance, the degradation of MTBE is known to produce tert-butyl formate (B1220265) (TBF) and tert-butyl alcohol (TBA). nih.govtandfonline.com By analogy, the degradation of 2-(1,1-dimethylethoxy)octane could lead to the formation of 2-octanone, tert-butanol (B103910), and other smaller oxygenated compounds.

Table 2: Postulated Abiotic Transformation Products of 2-(1,1-dimethylethoxy)octane

| Degradation Pathway | Postulated Transformation Products |

| Photo-oxidation | 2-Octanone, tert-Butanol, Octyl formate, Acetone |

| Hydrolysis (acidic) | 2-Octanol (B43104), tert-Butanol |

This table is based on the degradation products observed for analogous compounds like MTBE and ETBE. nih.govtandfonline.comnih.gov

Kinetic Aspects of Environmental Degradation Processes

The kinetics of the abiotic degradation of 2-(1,1-dimethylethoxy)octane are crucial for understanding its environmental persistence. While specific rate constants for this compound are not available, data from related compounds can provide an estimation.

The rate of atmospheric photo-oxidation is determined by the rate constant for the reaction with •OH radicals. For many volatile organic compounds, this is the most significant atmospheric removal process. acs.orgacs.org The atmospheric lifetime (τ) can be estimated using the equation: τ = 1 / (k_OH [•OH]), where k_OH is the rate constant for the reaction with •OH radicals and [•OH] is the average atmospheric concentration of •OH radicals. For similar fuel ethers, atmospheric lifetimes are on the order of days. iaea.org

The rate of hydrolysis is generally considered to be negligible under typical environmental pH and temperature conditions. stackexchange.comvedantu.com The degradation of some polymers containing ether bonds has been studied, but these conditions are often harsh and not directly applicable to environmental scenarios. msstate.eduresearchgate.netresearchgate.net

Table 3: Estimated Environmental Half-lives for a Structurally Similar Compound (MTBE)

| Environmental Compartment | Degradation Process | Estimated Half-life |

| Atmosphere | Photo-oxidation | 1 - 14 days iaea.org |

| Water | Hydrolysis | Very long (years) nih.gov |

This table presents data for MTBE as an analogue to infer the potential persistence of 2-(1,1-dimethylethoxy)octane.

Analytical Methodologies for Characterization and Detection of 2 1,1 Dimethylethoxy Octane

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for separating 2-(1,1-dimethylethoxy)octane from mixtures and quantifying its presence. The volatility and thermal stability of this compound make it amenable to gas chromatography, while its derivatives can be analyzed using liquid chromatography.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful hyphenated technique ideal for the analysis of volatile and thermally stable compounds like 2-(1,1-dimethylethoxy)octane. chemijournal.com In this method, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, acting as a molecular fingerprint for identification.

The combination of gas-liquid chromatography's separation power with the detailed structural information from mass spectrometry allows for the precise identification and quantification of 2-(1,1-dimethylethoxy)octane, even in complex mixtures such as petroleum products. ajrconline.orgwhitman.edu The retention time from the GC component aids in the initial identification, which is then confirmed by the mass spectrum.

Table 1: GC-MS Parameters for Volatile Compound Analysis

| Parameter | Typical Setting | Purpose |

| Injector Type | Split/Splitless | Introduces a small, representative sample onto the column. |

| Inlet Temperature | 250 °C | Ensures complete vaporization of the analyte. whitman.edu |

| Column | Nonpolar (e.g., DB-5ms) | Separates compounds based on boiling point. |

| Oven Program | Temperature gradient (e.g., 40°C to 240°C) | Optimizes separation of a wide range of volatile compounds. whitman.edu |

| Ionization Mode | Electron Ionization (EI) | Fragments molecules in a reproducible manner for library matching. |

| Mass Analyzer | Quadrupole, Time-of-Flight (TOF) | Separates ions based on their mass-to-charge ratio. nih.gov |

High-Performance Liquid Chromatography (HPLC) for Related Derivatives and Intermediates

While GC-MS is suitable for the parent compound, High-Performance Liquid Chromatography (HPLC) is invaluable for the analysis of non-volatile or thermally labile derivatives and intermediates that may be involved in the synthesis or degradation of 2-(1,1-dimethylethoxy)octane. HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.

For instance, if 2-(1,1-dimethylethoxy)octane were to be derivatized to introduce a chromophore, HPLC with UV detection would be an effective quantification method. Furthermore, coupling HPLC with mass spectrometry (LC-MS) provides the capability to analyze a wide array of compounds with high sensitivity and specificity, making it a versatile tool for related substances. scispace.com The choice of column (e.g., reversed-phase C18) and mobile phase composition is critical for achieving optimal separation.

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure of 2-(1,1-dimethylethoxy)octane by probing the chemical environment of its atoms and the nature of its chemical bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the precise structure of a molecule. ¹H NMR provides information about the different types of protons and their connectivity, while ¹³C NMR reveals the carbon skeleton.

For 2-(1,1-dimethylethoxy)octane, the ¹H NMR spectrum would be expected to show distinct signals for the protons of the tert-butoxy (B1229062) group and the various methylene (B1212753) and methyl groups of the octyl chain. docbrown.info The chemical shifts, splitting patterns (multiplicity), and integration of these signals would allow for the complete assignment of the proton environment. Similarly, the ¹³C NMR spectrum would display unique peaks for each carbon atom in the molecule, confirming the carbon framework. uq.edu.au

Table 2: Predicted ¹H NMR Chemical Shifts for 2-(1,1-dimethylethoxy)octane

| Proton Environment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| C(CH₃)₃ | ~1.2 | Singlet | 9H |

| O-CH | ~3.4-3.6 | Multiplet | 1H |

| CH₂ (adjacent to CH) | ~1.3-1.5 | Multiplet | 2H |

| (CH₂)₅ | ~1.2-1.4 | Multiplet | 10H |

| CH₃ (terminal) | ~0.9 | Triplet | 3H |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by measuring the vibrations of its bonds. The IR spectrum of 2-(1,1-dimethylethoxy)octane would be characterized by strong C-H stretching vibrations in the 2850-3000 cm⁻¹ region, indicative of the alkane structure. docbrown.info A key feature would be the C-O-C stretching vibration of the ether linkage, typically appearing in the 1000-1300 cm⁻¹ region. The absence of a strong, broad O-H stretch around 3300 cm⁻¹ would confirm the absence of alcohol impurities.

Raman spectroscopy, which relies on the scattering of light, provides similar but often complementary information. nih.gov While C-H stretching bands are also visible, the C-C backbone vibrations are often more prominent in the Raman spectrum. The combination of IR and Raman data can provide a more complete picture of the vibrational modes of the molecule. nih.govresearchgate.net

Advanced Hyphenated Techniques in Chemical Analysis

The coupling of multiple analytical techniques, known as hyphenation, offers enhanced analytical power for complex samples. chemijournal.comajpaonline.comnih.gov Comprehensive two-dimensional gas chromatography (GC×GC) coupled with a time-of-flight mass spectrometer (TOFMS) is a prime example. gcms.czamericanlaboratory.com This technique provides significantly increased peak capacity and separation power compared to conventional GC-MS, which would be highly beneficial for resolving 2-(1,1-dimethylethoxy)octane from a multitude of other hydrocarbons in a complex matrix like gasoline. gcms.czamericanlaboratory.com Other advanced hyphenated techniques include LC-NMR, which directly links the separation power of HPLC with the structural elucidation capabilities of NMR. nih.gov

Potential Research Directions and Applications of Octane, 2 1,1 Dimethylethoxy

Role as a Model Compound for Studies of Branched Alkane Ethers

The structure of Octane (B31449), 2-(1,1-dimethylethoxy)- makes it a suitable model compound for investigating the fundamental properties and reactivity of branched alkane ethers. The presence of a secondary carbon attached to the ether oxygen and a bulky tert-butyl group creates steric hindrance that can influence reaction mechanisms and rates.

Detailed Research Findings:

Studies on analogous branched ethers have shown that the steric bulk significantly impacts their chemical behavior. masterorganicchemistry.comlibretexts.orglibretexts.org For instance, the cleavage of the C-O bond in hindered ethers under acidic conditions can proceed through different mechanisms (SN1 or SN2) depending on the structure of the alkyl groups. wikipedia.orgmasterorganicchemistry.comlongdom.org Research using Octane, 2-(1,1-dimethylethoxy)- could provide valuable data on how the interplay of a long alkyl chain and a bulky tert-butoxy (B1229062) group affects:

Reaction Kinetics: The rate of ether cleavage and other reactions can be quantified to understand the steric and electronic effects of the substituents.

Product Selectivity: In reactions where multiple products are possible, the branching can direct the reaction towards a specific outcome.

Conformational Analysis: The preferred three-dimensional arrangement of the molecule can be studied to understand how its shape influences its interactions with other molecules.

Investigation as a Synthetic Intermediate in the Construction of Complex Organic Scaffolds

The ether linkage in Octane, 2-(1,1-dimethylethoxy)- can be viewed as a protecting group for the hydroxyl function at the 2-position of octane. The tert-butyl group is a common protecting group in organic synthesis due to its stability under many reaction conditions and its selective removal under acidic conditions.

Synthesis of Branched Alkyl Ethers:

The synthesis of branched alkyl ethers like Octane, 2-(1,1-dimethylethoxy)- can be approached through several established methods:

Williamson Ether Synthesis: This classic method would involve the reaction of a 2-octoxide salt with a tert-butyl halide. However, due to the steric hindrance of the secondary alkoxide and the tendency of tert-butyl halides to undergo elimination, this method might not be the most efficient. libretexts.org

Alkoxymercuration-Demercuration: A more viable route could be the reaction of 1-octene (B94956) with tert-butanol (B103910) in the presence of a mercury salt, followed by reduction. This method typically follows Markovnikov's rule, which would lead to the desired 2-substituted product. libretexts.org

Acid-Catalyzed Addition: The direct acid-catalyzed addition of tert-butanol to 1-octene could also yield the desired ether, though rearrangements of the intermediate carbocation might lead to a mixture of products. masterorganicchemistry.com

Application in Complex Synthesis:

As a synthetic intermediate, Octane, 2-(1,1-dimethylethoxy)- could be used to introduce a protected hydroxyl group at a specific position in a larger molecule. The octane chain can be further functionalized, and the tert-butoxy group can be removed at a later stage to reveal the alcohol for subsequent reactions.

Exploration of Novel Catalytic Transformations Involving the Ether Linkage or Alkane Backbone

The chemical bonds within Octane, 2-(1,1-dimethylethoxy)- present opportunities for exploring novel catalytic reactions.

Catalytic Cleavage of the Ether Linkage:

While strong acids can cleave the ether bond, developing milder and more selective catalytic methods is an active area of research. masterorganicchemistry.comlibretexts.orglibretexts.orgwikipedia.orglongdom.orgorganic-chemistry.org Potential research could focus on:

Lewis Acid Catalysis: Investigating various Lewis acids for their ability to catalyze the cleavage of the C-O bond under mild conditions.

Heterogeneous Catalysis: The use of solid acid catalysts, such as zeolites or resins, could offer advantages in terms of catalyst recovery and reuse. researchgate.net

Reductive Cleavage: Catalytic methods for the reductive cleavage of the C-O bond to yield octane and tert-butanol would be of interest.

Functionalization of the Alkane Backbone:

The alkane chain of Octane, 2-(1,1-dimethylethoxy)- is generally unreactive. However, recent advances in C-H activation chemistry could open up possibilities for the selective functionalization of the octane backbone. The bulky ether group could act as a directing group, influencing the position of the C-H bond activation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.